molecular formula C10H22ClNO B6200289 tert-butyl[(oxan-4-yl)methyl]amine hydrochloride CAS No. 2680535-81-1

tert-butyl[(oxan-4-yl)methyl]amine hydrochloride

Cat. No.: B6200289
CAS No.: 2680535-81-1
M. Wt: 207.74 g/mol
InChI Key: JHNRIZYMZSDSDK-UHFFFAOYSA-N
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Description

Tert-butyl[(oxan-4-yl)methyl]amine hydrochloride (TBOMAH) is an organic compound with a molecular weight of 177.63 g/mol. It is a colorless, crystalline solid that is soluble in water and methanol. TBOMAH is a tertiary amine and is used in the synthesis of various organic compounds. It is also used as a reagent in organic synthesis, pharmaceuticals, and biochemistry.

Mechanism of Action

Tert-butyl[(oxan-4-yl)methyl]amine hydrochloride acts as a nucleophile in organic synthesis, and can react with other compounds to form desired products. It can also act as an alkylating agent, reacting with other compounds to form alkylated products. In addition, this compound can act as a catalyst in the synthesis of heterocyclic compounds, and can also be used in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

Tert-butyl[(oxan-4-yl)methyl]amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively stable and has a low boiling point, making it easy to handle and store. Furthermore, it can be used in a variety of reactions and has a wide range of applications.
However, this compound does have some limitations. It is not soluble in many organic solvents, and it can react with some compounds to form unwanted byproducts. In addition, it is not very reactive, so it may not be suitable for some reactions.

Future Directions

There are several potential future directions for the use of tert-butyl[(oxan-4-yl)methyl]amine hydrochloride in scientific research. It could be used as a reagent in the synthesis of pharmaceuticals, or as a catalyst in the synthesis of heterocyclic compounds. It could also be used in the synthesis of surfactants, polymers, and other materials. Additionally, this compound could be used in the synthesis of other organic compounds, such as dyes, pigments, and fragrances. Finally, this compound could be used to develop new methods for organic synthesis, or to improve existing methods.

Synthesis Methods

Tert-butyl[(oxan-4-yl)methyl]amine hydrochloride can be synthesized by the reaction of tert-butyl bromide and oxan-4-ylmethanol in the presence of an acid catalyst such as hydrochloric acid. In this reaction, the tert-butyl bromide acts as an alkylating agent, while the oxan-4-ylmethanol acts as a nucleophile. The reaction proceeds in two steps: first, the tert-butyl bromide reacts with the oxan-4-ylmethanol to form an intermediate, which then undergoes a nucleophilic substitution with the hydrochloric acid to form the desired product, this compound.

Scientific Research Applications

Tert-butyl[(oxan-4-yl)methyl]amine hydrochloride has been used in various scientific research applications, including the synthesis of other organic compounds, pharmaceuticals, and biochemicals. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals. This compound has also been used in the synthesis of surfactants, polymers, and other materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl[(oxan-4-yl)methyl]amine hydrochloride involves the reaction of tert-butylamine with 4-chloromethyltetrahydrofuran followed by hydrochloric acid treatment.", "Starting Materials": [ "tert-butylamine", "4-chloromethyltetrahydrofuran", "hydrochloric acid" ], "Reaction": [ "Add 4-chloromethyltetrahydrofuran dropwise to a solution of tert-butylamine in anhydrous ether at room temperature.", "Stir the reaction mixture for 24 hours at room temperature.", "Add hydrochloric acid to the reaction mixture and stir for an additional 2 hours.", "Extract the product with ether and dry over anhydrous magnesium sulfate.", "Concentrate the ether solution and precipitate the product with diethyl ether.", "Collect the product by filtration and dry under vacuum to obtain tert-butyl[(oxan-4-yl)methyl]amine hydrochloride." ] }

2680535-81-1

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)11-8-9-4-6-12-7-5-9;/h9,11H,4-8H2,1-3H3;1H

InChI Key

JHNRIZYMZSDSDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CCOCC1.Cl

Purity

95

Origin of Product

United States

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